Lipophilicity Comparison: LogP Shift vs. Non-Fluorinated Analog
The target compound exhibits a lower lipophilicity compared to its non-fluorinated analog, 6-(trifluoromethyl)pyridine-2-carboxylic acid. This is evidenced by its LogP value of 1.42 [1], which is notably lower than the LogP of 1.80 reported for the analog [2]. This difference, amounting to a ΔLogP of -0.38, can significantly impact pharmacokinetic behavior, such as membrane permeability and metabolic stability, making the target compound a distinct choice for optimizing lead candidates where reduced lipophilicity is desired.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.42 (calculated) |
| Comparator Or Baseline | 6-(Trifluoromethyl)pyridine-2-carboxylic acid: 1.80 (calculated) |
| Quantified Difference | ΔLogP = -0.38 |
| Conditions | In silico calculation (ChemSrc, Kuujia databases) |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's suitability for specific drug discovery programs, guiding selection based on desired ADME profiles.
- [1] ChemSrc. 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid. CAS: 1214365-86-2. View Source
- [2] Molbase. 6-(Trifluoromethyl)pyridine-2-carboxylic acid. CAS: 131747-42-7. View Source
